Diglycidyl 1,2-cyclohexanedicarboxylate
Overview
Description
Diglycidyl 1,2-cyclohexanedicarboxylate is a glycidyl ester-type epoxy resin. It is a colorless to light yellow liquid with a molecular formula of C14H20O6 and a molecular weight of 284.3 g/mol . This compound is known for its excellent bond strength, chemical resistance, and electrical insulation properties, making it a popular choice in various advanced fields such as electrical/electronic, aircraft/aerospace, and automotive industries .
Preparation Methods
Diglycidyl 1,2-cyclohexanedicarboxylate can be synthesized through in situ polymerization. One common method involves using poly(melamine-urea-formaldehyde) as the shell material and this compound as the core substance . The preparation process includes the following steps:
Emulsification: The core material is emulsified in an aqueous solution containing the shell material.
Polymerization: The polymerization reaction is initiated, leading to the formation of microcapsules containing the core material.
Separation and Drying: The microcapsules are separated from the reaction mixture and dried to obtain the final product.
Chemical Reactions Analysis
Diglycidyl 1,2-cyclohexanedicarboxylate undergoes various chemical reactions, including:
Epoxy Curing: This compound reacts with curing agents such as amines, acids, and anhydrides to form crosslinked networks.
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols, leading to the formation of new compounds with different functional groups.
Scientific Research Applications
Diglycidyl 1,2-cyclohexanedicarboxylate has a wide range of scientific research applications:
Gene Delivery: It is used in the synthesis of polyethylenimine nanoparticles for gene delivery.
Microencapsulation: This compound is used in the microencapsulation of various substances, providing a physical barrier between the core material and the environment.
Epoxy Resins: It is a key component in the formulation of epoxy resins used in coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of diglycidyl 1,2-cyclohexanedicarboxylate involves its ability to form crosslinked networks through reactions with curing agents. The epoxy groups in the compound react with nucleophiles, leading to the formation of covalent bonds and the creation of a three-dimensional network. This crosslinking process imparts the material with its characteristic strength, chemical resistance, and thermal stability .
Comparison with Similar Compounds
Diglycidyl 1,2-cyclohexanedicarboxylate can be compared with other similar compounds such as:
Bisphenol A diglycidyl ether: Both compounds are used in epoxy resins, but bisphenol A diglycidyl ether is more commonly used due to its availability and cost-effectiveness.
Neopentyl glycol diglycidyl ether: This compound is similar in its use in epoxy resins but has different mechanical properties and curing behaviors.
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate: This compound is used in similar applications but has a different molecular structure, leading to variations in its physical and chemical properties.
This compound stands out due to its unique combination of properties, making it suitable for specialized applications in advanced fields.
Properties
IUPAC Name |
bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUOBHWPTSIEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27103-66-8 | |
Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27103-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7024875 | |
Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
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Molecular Weight |
284.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992), Liquid | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
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Boiling Point |
307 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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URL | https://cameochemicals.noaa.gov/chemical/20065 | |
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Flash Point |
374 °F (NTP, 1992) | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.227 at 62.8 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
7.5e-07 mmHg at 77 °F ; 0.000375 at 140 °F (NTP, 1992) | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
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CAS No. |
5493-45-8, 27103-66-8 | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diglycidyl hexahydrophthalate | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005493458 | |
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Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027103668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024875 | |
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Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIGLYCIDYL 1,2-CYCLOHEXANEDICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD9T07H2IZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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